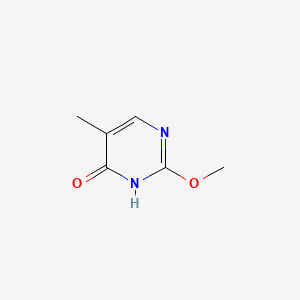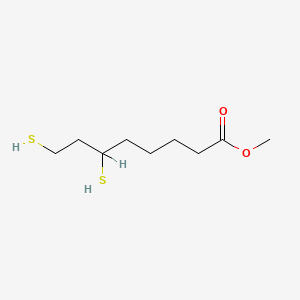
Mopyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mopyridone can be synthesized through a multi-step process involving the reaction of morpholine with tetrahydro-2(1H)-pyrimidinone. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. The synthesis involves the formation of a morpholinylmethyl group attached to the pyrimidinone ring .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mopyridone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
Mopyridone has been extensively studied for its antiviral properties. It has shown significant activity against various strains of influenza viruses, including A(H3N2), A(H2N2), and B. Research has demonstrated its ability to inhibit viral replication in cell cultures and animal models . Additionally, this compound has been compared to other antiviral agents like rimantadine, showing superior selectivity and efficacy in certain tests .
Mechanism of Action
Mopyridone exerts its antiviral effects by interfering with the replication cycle of influenza viruses. It is particularly effective during the early stages of viral replication, inhibiting the synthesis of viral RNA and proteins. This disruption prevents the virus from successfully replicating and spreading .
Comparison with Similar Compounds
Mopyridone is often compared to other antiviral compounds such as rimantadine. While both compounds exhibit antiviral activity, this compound has shown higher selectivity and efficacy in certain studies. Similar compounds include:
Rimantadine: An antiviral drug used to treat and prevent influenza A infections.
Amantadine: Another antiviral agent with similar applications.
This compound’s unique structure and mechanism of action make it a promising candidate for further research and development in antiviral therapies.
Properties
CAS No. |
82822-14-8 |
|---|---|
Molecular Formula |
C9H17N3O2 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H17N3O2/c13-9-10-2-1-3-12(9)8-11-4-6-14-7-5-11/h1-8H2,(H,10,13) |
InChI Key |
ZSWVOFMSMUXCLY-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)N(C1)CN2CCOCC2 |
Canonical SMILES |
C1CNC(=O)N(C1)CN2CCOCC2 |
Synonyms |
1-morpholinomethyl-tetrahydro-1(1H)-pyrimidinone DD-13 mopyridone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Hydroperoxy-3-methylbut-1-enyl)-9-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B1222902.png)





![Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-[[(4-methoxyphenyl)methyl]amino]-,hydrochloride (1:1)](/img/structure/B1222915.png)







